Bufarenogin

Vue d'ensemble

Description

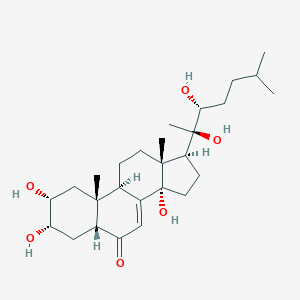

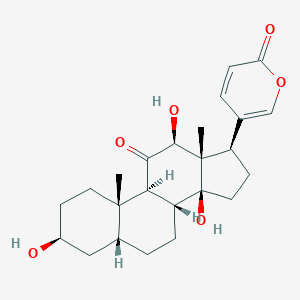

Bufarenogin is a steroid that has been identified in the glandular body of Bufo bufo gargarizans Cantor . It has been found to exhibit potent therapeutic effects in xenografted human hepatoma without notable side effects . The therapeutic effects are at least partially due to the inhibition of receptor tyrosine kinases-regulated signaling . Additionally, Bufarenogin has inhibitory activity on human kidney Na(+)/K(+)-ATPase .

Molecular Structure Analysis

The molecular structure of Bufarenogin is C24H32O6 . The compound is a powder in appearance and has a molecular weight of 416.51 .

Physical And Chemical Properties Analysis

Bufarenogin is a powder in appearance . It has a molecular formula of C24H32O6 and a molecular weight of 416.51 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Anti-Tumor Activity in Liver Cancer

Bufarenogin has been identified as a novel anti-tumor compound that exhibits potent therapeutic effects in suppressing liver cancer growth. It inhibits receptor tyrosine kinase-mediated signaling, which is crucial for the proliferation of hepatocellular carcinoma (HCC) cells . The compound impedes cell cycle progression and facilitates apoptosis by downregulating Mcl-1 expression. Additionally, it reduces the number of hepatoma stem cells through Sox2 depression and shows a synergistic effect with conventional chemotherapeutics .

Inhibition of Cancer Cell Signaling Pathways

Mechanistic studies have shown that Bufarenogin significantly impairs the activation of the MEK/ERK pathway, which is essential for cancer cell proliferation . Furthermore, it suppresses the PI3-K/Akt cascade, required for the reduction of Mcl-1 and Sox2, which are involved in cancer cell survival and stemness .

Potential Lead Compound for Anti-Cancer Drugs

Bufarenogin is considered a lead compound in the development of anti-cancer drugs due to its efficacy and the urgent need for novel therapeutic agents against liver cancer . Its origin from natural products, such as toad skin extract, highlights the importance of traditional medicine as a resource for drug discovery.

Induction of Intrinsic Apoptosis

Research indicates that Bufarenogin induces intrinsic apoptosis in cancer cells. This process involves the cooperation of Bax and ANT, leading to mitochondrial translocation and cell death . The ability to trigger apoptosis is a valuable trait for compounds used in cancer therapy.

Synergistic Effects with Chemotherapeutics

Bufarenogin not only acts as a standalone anti-cancer agent but also enhances the efficacy of existing chemotherapeutic drugs . This synergistic effect can potentially improve treatment outcomes and reduce the dosage requirements of other drugs, minimizing side effects.

Targeting Hepatoma Stem Cells

The compound’s impact on reducing hepatoma stem cells addresses a critical challenge in cancer treatment — the eradication of cancer stem cells that contribute to tumor recurrence and resistance . By targeting these cells, Bufarenogin could play a significant role in achieving long-term remission in liver cancer patients.

Modulation of Cell Cycle and Apoptosis Regulators

Bufarenogin’s ability to modulate key regulators of the cell cycle and apoptosis, such as Mcl-1 and Sox2, positions it as a valuable tool for understanding and manipulating these fundamental cellular processes in the context of cancer research .

Exploration of Traditional Chinese Medicine (TCM)

The compound’s roots in TCM underscore the potential of traditional remedies in modern drug discovery. Investigating the active constituents of TCM can lead to the identification of novel compounds with therapeutic benefits .

Mécanisme D'action

Target of Action

Bufarenogin primarily targets the Epithelial Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met) . These receptors are types of receptor tyrosine kinases that play crucial roles in cellular processes such as cell growth and differentiation .

Mode of Action

Bufarenogin interacts with its targets by inhibiting their auto-phosphorylation and activation . This inhibition results in the suppression of downstream signaling cascades, leading to changes in cell proliferation and survival .

Biochemical Pathways

Bufarenogin affects two major biochemical pathways: the MEK/ERK pathway and the PI3-K/Akt pathway . The MEK/ERK pathway is essential for cell proliferation, while the PI3-K/Akt pathway is involved in cell survival . Bufarenogin impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade .

Pharmacokinetics

It’s known that bufarenogin exhibits potent therapeutic effects in xenografted human hepatoma .

Result of Action

Bufarenogin has several molecular and cellular effects. It suppresses hepatocellular carcinoma (HCC) cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, Bufarenogin decreases the number of hepatoma stem cells through Sox2 depression .

Safety and Hazards

When handling Bufarenogin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

Orientations Futures

Bufarenogin has shown promise as a novel anti-cancer compound, particularly in the treatment of hepatocellular carcinoma . Future research could focus on further elucidating the mechanisms of action of Bufarenogin, exploring its potential in treating other types of cancer, and developing Bufarenogin derivatives or analogs for improved target-binding and anticancer effects .

Propriétés

IUPAC Name |

5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGONHOGEFLVPE-PUVOGLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937732 | |

| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bufarenogin | |

CAS RN |

17008-65-0 | |

| Record name | Bufarenogin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufarenogin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

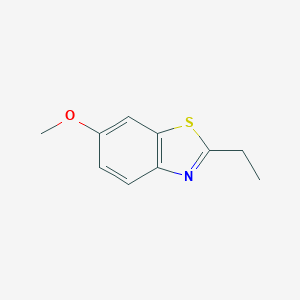

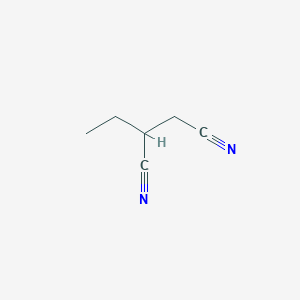

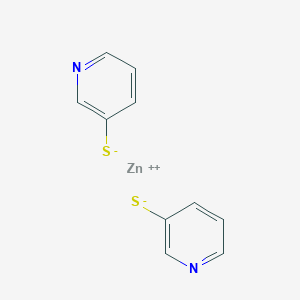

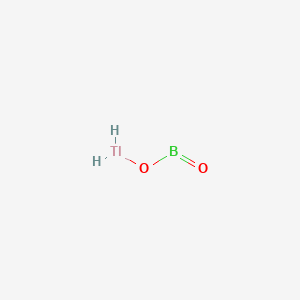

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Bufarenogin and where is it found?

A: Bufarenogin is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]

Q2: What are the known anti-tumor mechanisms of Bufarenogin?

A: Bufarenogin demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]

- It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []

- It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []

Q3: What is the chemical structure of Bufarenogin?

A: Bufarenogin is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]

Q4: Are there any known Bufarenogin derivatives or analogs with modified activity?

A4: Yes, research has identified several Bufarenogin derivatives and analogs, including:

Q5: What are the implications of Bufarenogin's biotransformation for its therapeutic use?

A: The biotransformation of Bufarenogin by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of Bufarenogin is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.

Q6: What is the role of network pharmacology in understanding the therapeutic effects of Bufarenogin?

A: Network pharmacology analyses have been used to explore the multi-target effects of Bufarenogin. These studies suggest that Bufarenogin may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)